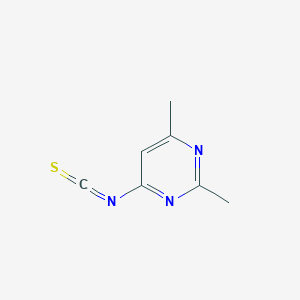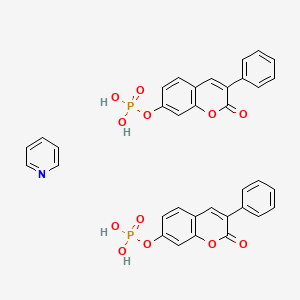
3-Phenyl-7-coumarinyl phosphate hemipyridine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-7-coumarinyl phosphate hemipyridine salt: is a chemical compound with the molecular formula C35H27NO12P2 and a molecular weight of 715.5 g/mol This compound is known for its unique structure, which includes a chromen-7-yl phosphate group and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt typically involves the reaction of 3-phenylchromen-2-one with phosphoric acid and pyridine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-7-coumarinyl phosphate hemipyridine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Phenyl-7-coumarinyl phosphate hemipyridine salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to modulate specific molecular targets, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2-Oxo-3-phenylchromen-7-yl) dihydrogen phosphate: This compound is similar in structure but lacks the pyridine moiety.
(2-Oxo-3-phenylchromen-7-yl) phosphate: Another similar compound, differing in the number of phosphate groups.
Uniqueness: The presence of both the chromen-7-yl phosphate group and the pyridine moiety in 3-Phenyl-7-coumarinyl phosphate hemipyridine salt makes it unique
Eigenschaften
CAS-Nummer |
97970-92-8 |
|---|---|
Molekularformel |
C35H27NO12P2 |
Molekulargewicht |
715.5 g/mol |
IUPAC-Name |
(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine |
InChI |
InChI=1S/2C15H11O6P.C5H5N/c2*16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h2*1-9H,(H2,17,18,19);1-5H |
InChI-Schlüssel |
PRJCZHGQHXDISL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
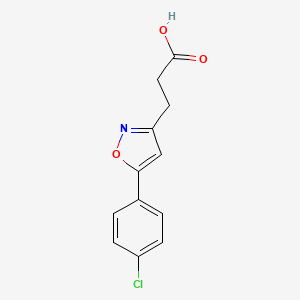
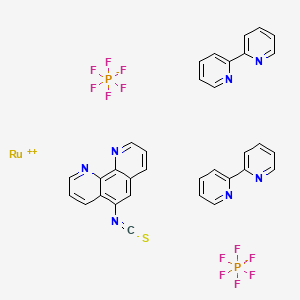
![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
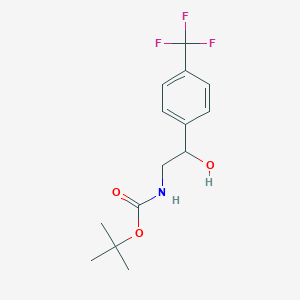
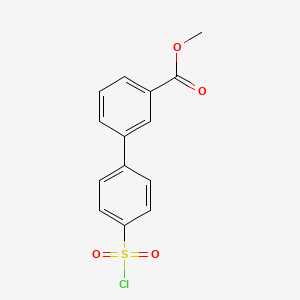
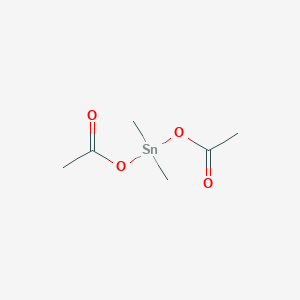
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)
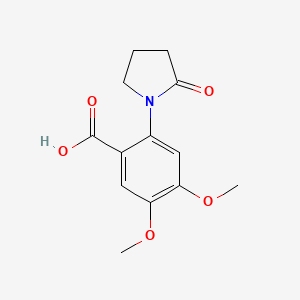
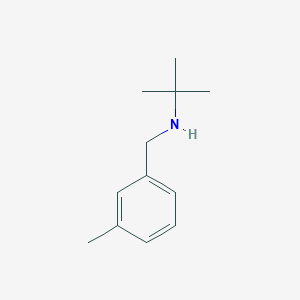
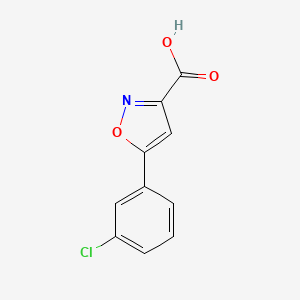
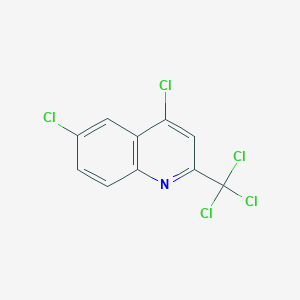
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)
